Cisapride-d6

Description

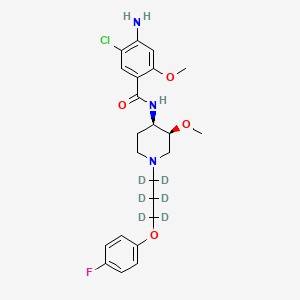

Structure

3D Structure

Properties

Molecular Formula |

C23H29ClFN3O4 |

|---|---|

Molecular Weight |

472.0 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[(3S,4R)-1-[1,1,2,2,3,3-hexadeuterio-3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i3D2,9D2,11D2 |

InChI Key |

DCSUBABJRXZOMT-MHEDFIFKSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CC[C@H]([C@H](C1)OC)NC(=O)C2=CC(=C(C=C2OC)N)Cl)C([2H])([2H])OC3=CC=C(C=C3)F |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Cisapride-d6 and its primary use in research?

An In-depth Analysis of a Deuterated Internal Standard for Pharmacokinetic and Bioanalytical Research

Abstract

Cisapride-d6, a deuterium-labeled analog of the gastroprokinetic agent Cisapride, serves as a critical tool in modern analytical and pharmacokinetic research. Its primary application lies in its use as an internal standard for the highly accurate quantification of Cisapride in complex biological matrices. This technical guide provides a comprehensive overview of Cisapride-d6, including its physicochemical properties, its role in enhancing the precision of mass spectrometry and liquid chromatography, detailed experimental protocols for its use, and an exploration of the signaling pathway of its parent compound, Cisapride.

Introduction to Cisapride-d6

Cisapride-d6 is a stable isotope-labeled version of Cisapride, a serotonin 5-HT4 receptor agonist that was previously used to treat gastrointestinal motility disorders. In Cisapride-d6, six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Cisapride but with nearly identical chemical and physical properties. This characteristic is paramount to its function as an internal standard in bioanalytical methods.

The primary and indispensable use of Cisapride-d6 in research is to improve the accuracy and reliability of quantitative analyses of Cisapride, particularly in pharmacokinetic studies. By adding a known quantity of Cisapride-d6 to a biological sample, researchers can correct for variations that may occur during sample preparation, extraction, and instrumental analysis. This ensures that the measured concentration of Cisapride is a true reflection of its presence in the original sample.

Physicochemical Properties

A clear understanding of the physicochemical properties of Cisapride-d6 is essential for its effective use in research.

| Property | Value |

| Chemical Formula | C₂₃H₂₃D₆ClFN₃O₄ |

| Molecular Weight | Approximately 471.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and DMSO |

| Isotopic Purity | Typically ≥98% |

Role in Quantitative Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like Cisapride-d6 is a cornerstone of robust LC-MS/MS-based bioanalytical methods.

Principle of Isotope Dilution Mass Spectrometry

The technique relies on the principle of isotope dilution. A known amount of Cisapride-d6 is added to the sample containing an unknown amount of Cisapride. The analyte (Cisapride) and the internal standard (Cisapride-d6) are co-extracted and analyzed by LC-MS/MS. Since both compounds exhibit nearly identical chromatographic behavior and ionization efficiency, any sample loss or variation in instrument response will affect both equally. The ratio of the mass spectrometric signal of Cisapride to that of Cisapride-d6 is then used to calculate the concentration of Cisapride in the original sample with high precision and accuracy.

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is the most common acquisition mode used for quantification in tandem mass spectrometry. The following table outlines the typical MRM transitions and optimized parameters for Cisapride and a proposed transition for Cisapride-d6. It is important to note that the optimal collision energy and other parameters should be determined empirically on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cisapride | 466.23 | 184.09 | To be optimized |

| Cisapride-d6 | 472.23 | 190.09 | To be optimized |

Note: The MRM transition for Cisapride-d6 is predicted based on the fragmentation of Cisapride and the location of the deuterium labels. The exact product ion and optimal collision energy must be confirmed experimentally.

Experimental Protocols

The following sections provide a detailed methodology for the quantification of Cisapride in human plasma using Cisapride-d6 as an internal standard, based on established bioanalytical practices.

Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of Cisapride-d6 internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | To be optimized for optimal separation |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

-

Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter.

-

Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte and internal standard.

-

Recovery: Measuring the efficiency of the extraction process.

-

Stability: Evaluating the stability of the analyte in plasma under various storage and handling conditions.

Mandatory Visualizations

Experimental Workflow

An In-Depth Technical Guide to Cisapride-d6: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride-d6 is the deuterated analog of Cisapride, a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. Due to its structural similarity and mass difference, Cisapride-d6 serves as an ideal internal standard for the accurate quantification of Cisapride in biological matrices using mass spectrometry-based assays such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Cisapride-d6.

Chemical Structure and Properties

The chemical structure of Cisapride-d6 is identical to that of Cisapride, with the exception of six hydrogen atoms on the propyl chain being replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometric analysis.

Table 1: Chemical and Physical Properties of Cisapride-d6

| Property | Value | Source |

| Chemical Name | rel-4-amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl-d6]-3-methoxy-4-piperidinyl]-2-methoxy-benzamide | [1] |

| Molecular Formula | C₂₃H₂₃D₆ClFN₃O₄ | [1] |

| Formula Weight | 472.0 g/mol | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMF, DMSO, and Methanol | [1] |

| Purity (Deuterated forms) | ≥99% (d₁-d₆) | [1] |

Table 2: Estimated Physical and Chemical Properties of Cisapride (Parent Compound)

Note: Experimental data for Cisapride-d6 is limited. The following properties of the non-deuterated parent compound, Cisapride, are provided as an estimation.

| Property | Value | Source |

| Melting Point | ~110 °C | N/A |

| pKa (Strongest Basic) | 8.24 (Predicted) | N/A |

| LogP | 2.95 (Predicted) | N/A |

Mechanism of Action of Cisapride

Cisapride acts as a selective serotonin 5-HT₄ receptor agonist in the gastrointestinal tract.[2] Activation of these receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter in gastrointestinal motility.[2] This increased acetylcholine release leads to enhanced esophageal peristalsis, increased lower esophageal sphincter tone, and accelerated gastric emptying.

Experimental Protocols

Cisapride-d6 is primarily used as an internal standard in quantitative bioanalytical methods. The following provides a generalized workflow for the quantification of Cisapride in a biological matrix (e.g., plasma) using LC-MS/MS.

Experimental Workflow: Quantification of Cisapride using Cisapride-d6

Detailed Methodologies

1. Sample Preparation (Liquid-Liquid Extraction Example)

-

To 100 µL of plasma sample, add a known concentration of Cisapride-d6 working solution.

-

Add 50 µL of 0.1 M NaOH to basify the sample.

-

Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Cisapride from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cisapride: Q1 m/z → Q3 m/z (specific fragments).

-

Cisapride-d6: Q1 m/z → Q3 m/z (specific fragments).

-

-

Collision Energy and other parameters should be optimized for maximum sensitivity.

-

3. Data Analysis

-

A calibration curve is constructed by plotting the peak area ratio of Cisapride to Cisapride-d6 against the concentration of Cisapride standards.

-

The concentration of Cisapride in the unknown samples is then determined from this calibration curve.

Conclusion

Cisapride-d6 is an indispensable tool for the accurate and precise quantification of Cisapride in complex biological matrices. Its use as an internal standard corrects for variations in sample preparation and instrument response, ensuring high-quality data in pharmacokinetic, toxicokinetic, and other drug development studies. The methodologies and information provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

Unraveling the Isotopic Shift: A Technical Guide to the Molecular Weight Difference Between Cisapride and Cisapride-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight difference between Cisapride and its deuterated analog, Cisapride-d6. It includes a comparative data summary, an overview of the experimental protocols for molecular weight determination, and visualizations of relevant biological and experimental workflows.

Core Data Presentation: Cisapride vs. Cisapride-d6

The fundamental difference between Cisapride and Cisapride-d6 lies in the isotopic substitution of six hydrogen atoms with deuterium. This substitution results in a quantifiable increase in molecular weight. The following table summarizes the key quantitative data for these two compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cisapride | C₂₃H₂₉ClFN₃O₄ | 465.95[1][2] |

| Cisapride-d6 | C₂₃H₂₃D₆ClFN₃O₄ | 471.99[3][4] |

| Difference | 6.04 |

The observed difference of 6.04 g/mol is directly attributable to the mass difference between six deuterium atoms and six protium (standard hydrogen) atoms.

Experimental Protocols for Molecular Weight Determination

The determination of the molecular weight of pharmaceutical compounds and their isotopically labeled analogs is crucial for identity confirmation, purity assessment, and quantification in biological matrices. Mass spectrometry is the primary technique employed for this purpose.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation:

-

A precise amount of the analyte (Cisapride or Cisapride-d6) is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to create a stock solution of known concentration.

-

For analysis in biological samples, a protein precipitation or liquid-liquid extraction step is performed to remove interfering substances. Cisapride-d6 is often used as an internal standard during this process for accurate quantification of Cisapride.[3][5]

-

-

Chromatographic Separation (LC-MS):

-

The prepared sample is injected into a liquid chromatography (LC) system.

-

The compound is passed through a column (e.g., a C18 column) under specific mobile phase conditions (a gradient of solvents like water with formic acid and acetonitrile).

-

This step separates the analyte from other components in the mixture, ensuring a pure compound enters the mass spectrometer.

-

-

Ionization:

-

The eluent from the LC column is directed into the ion source of the mass spectrometer.

-

Electrospray ionization (ESI) is a common technique used for molecules like Cisapride. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum shows a peak corresponding to the molecular ion of the compound (e.g., [M+H]⁺).

-

The molecular weight is determined from the m/z value of this peak. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.[6]

-

Mandatory Visualizations

Signaling Pathway of Cisapride

Cisapride functions as a selective serotonin 5-HT₄ receptor agonist.[7][8][9] Its prokinetic effects on the gastrointestinal tract are mediated by the stimulation of acetylcholine release in the enteric nervous system.[8][10]

Caption: Cisapride's mechanism of action via 5-HT4 receptor agonism.

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates a typical workflow for determining the molecular weight of a compound like Cisapride-d6 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for molecular weight analysis using LC-MS.

References

- 1. scbt.com [scbt.com]

- 2. Cisapride | Sigma-Aldrich [sigmaaldrich.com]

- 3. veeprho.com [veeprho.com]

- 4. theclinivex.com [theclinivex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Cisapride - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Characterization of Cisapride-d6

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Cisapride-d6, a deuterated analog of the gastroprokinetic agent Cisapride. Given its utility as an internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its preparation and analytical profile is crucial for researchers in drug development and related fields.

Introduction

Cisapride is a substituted piperidinyl benzamide that enhances gastrointestinal motility by acting as a serotonin 5-HT4 receptor agonist.[1][2][3] The deuterated analog, Cisapride-d6, is a stable isotope-labeled compound essential for improving the accuracy of mass spectrometry and liquid chromatography-based quantification of Cisapride in biological matrices.[4][5] This guide details a plausible synthetic route, comprehensive characterization methodologies, and the underlying mechanism of action of Cisapride.

Synthesis of Cisapride-d6

The synthesis of Cisapride-d6 can be achieved through a multi-step process, culminating in the coupling of a deuterated piperidine intermediate with a benzamide moiety. A plausible synthetic pathway, adapted from the known synthesis of tritiated Cisapride and general deuteration techniques, is presented below.[6][7]

Synthesis Workflow

Caption: A plausible synthetic workflow for Cisapride-d6.

Experimental Protocol: Synthesis of Cisapride-d6

This protocol is a representative procedure based on the synthesis of isotopically labeled Cisapride analogs.

Step 1: Reductive Amination to form cis-1-[3-(4-fluorophenoxy)propyl-d6]-3-methoxy-4-piperidinamine

-

To a solution of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF), add a catalytic amount of 10% Palladium on carbon (Pd/C) and a thiophene solution in THF.

-

Pressurize the reaction vessel with Deuterium gas (D2) to approximately 50 psi.

-

Heat the mixture to 50°C and stir for 3-4 hours.

-

Filter off the catalyst and add fresh 10% Pd/C.

-

Continue the reaction under a hydrogen atmosphere for approximately 18 hours at 50°C to effect debenzylation.

-

Filter the reaction mixture and evaporate the solvent under reduced pressure to yield the crude deuterated amine intermediate.

-

The cis/trans isomer ratio can be enriched by conversion to an acid addition salt (e.g., with nitric acid in methyl isobutyl ketone), followed by crystallization and conversion back to the free base.[6]

Step 2: Amide Coupling to form Cisapride-d6

-

Dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane.

-

Add ethyl chloroformate (1.1 eq) and a base such as triethylamine to form the mixed anhydride. Stir at room temperature for 30 minutes.

-

To this mixture, add the deuterated piperidinamine intermediate from Step 1 (1.0 eq).

-

Stir the reaction mixture for 2 hours at room temperature.

-

Wash the reaction mixture sequentially with water and a dilute base solution (e.g., 6.5% w/v NaOH).[6]

Step 3: Purification

-

Separate the organic layer and warm it to approximately 65°C.

-

Add methanol and water to induce crystallization.

-

Cool the solution slowly and stir for 48 hours to allow for complete crystallization.

-

Filter the solid, wash with a cold solvent mixture, and dry under vacuum to yield purified Cisapride-d6.[6]

Characterization of Cisapride-d6

A comprehensive characterization of Cisapride-d6 is essential to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | rel-4-amino-5-chloro-N-((3R, 4S)-1-(3-(4-fluorophenoxy)propyl-1, 1, 2, 2, 3, 3-d6)-3-methoxypiperidin-4-yl)-2-methoxybenzamide | [4] |

| Molecular Formula | C₂₃H₂₃D₆ClFN₃O₄ | [8] |

| Molecular Weight | 472.0 g/mol | [8] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [8] |

| Solubility | Soluble in DMF, DMSO, and Methanol | [8] |

Characterization Workflow

Caption: A typical workflow for the analytical characterization of Cisapride-d6.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H and ¹³C NMR Data (in DMSO-d6)

| Atom Position (Cisapride) | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

| Aromatic-H | 6.5 - 7.8 | 110 - 160 | Complex multiplets |

| OCH₃ (benzamide) | ~3.8 | ~56 | Singlet |

| OCH₃ (piperidine) | ~3.2 | ~58 | Singlet |

| Piperidine-H | 2.0 - 3.5 | 30 - 60 | Complex multiplets |

| Propyl-H (C1', C2', C3') | Absent | ~25, ~45, ~65 | Deuterated positions; signals absent in ¹H, present in ¹³C with splitting |

| NH₂ | ~5.5 | - | Broad singlet |

| NH (amide) | ~8.2 | - | Broad singlet |

Note: This is a generalized prediction. Actual chemical shifts may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular weight of 472.0, corresponding to the molecular formula C₂₃H₂₃D₆ClFN₃O₄. Tandem mass spectrometry (MS/MS) would reveal a fragmentation pattern similar to that of Cisapride, but with a +6 Da shift in fragments containing the deuterated propyl chain.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used to assess the purity of Cisapride-d6.

| Parameter | Condition | Reference(s) |

| Column | C8 or C18 reversed-phase, e.g., micropack-Si-10 | [9] |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 7 (50:50, v/v) | [10] |

| Flow Rate | 1.0 - 1.5 mL/min | [9][10] |

| Detection | UV at 276 nm | [10] |

| Temperature | Ambient | [9] |

| Expected Rt | Similar to unlabeled Cisapride (e.g., ~9.7 min under certain conditions) | [10] |

Mechanism of Action: 5-HT4 Receptor Signaling

Cisapride exerts its prokinetic effects by acting as a selective agonist at serotonin 5-HT4 receptors, which are G-protein coupled receptors.[11][12]

Signaling Pathway Diagram

Caption: The 5-HT4 receptor signaling pathway activated by Cisapride.

Description of the Signaling Cascade

-

Receptor Binding: Cisapride binds to the 5-HT4 receptor on enteric neurons.[11][12]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[1][13]

-

Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates adenylyl cyclase.[1][13]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][13]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][13]

-

Downstream Effects: PKA phosphorylates various intracellular proteins, which ultimately facilitates the release of acetylcholine (ACh) at the myenteric plexus.[2][11] This increased ACh release enhances gastrointestinal motility.

References

- 1. researchgate.net [researchgate.net]

- 2. Cisapride - Wikipedia [en.wikipedia.org]

- 3. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 7. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. scispace.com [scispace.com]

- 11. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Enrichment and Stability of Cisapride-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract by acting as a selective serotonin 5-HT₄ receptor agonist.[1] Its deuterated analog, Cisapride-d6, serves as a crucial internal standard for analytical and pharmacokinetic studies.[2] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, results in a compound with a higher mass. This mass shift is essential for its use in mass spectrometry-based quantification, allowing for precise differentiation from the unlabeled parent drug in biological matrices.[2]

The reliability of quantitative bioanalysis heavily depends on the quality of the internal standard. Therefore, a thorough understanding of the isotopic enrichment and chemical stability of Cisapride-d6 is paramount. Isotopic enrichment ensures that the mass signal of the labeled standard is distinct and not significantly interfered with by the natural isotopic abundance of the unlabeled analyte. Stability ensures that the standard does not degrade during sample preparation, storage, or analysis, which would otherwise lead to inaccurate quantification.

This technical guide provides an in-depth overview of the methodologies used to assess the isotopic enrichment and stability of Cisapride-d6, complete with experimental protocols, data interpretation, and visual workflows.

Isotopic Enrichment of Cisapride-d6

Isotopic enrichment refers to the percentage of molecules in which the intended isotopic label is present. For Cisapride-d6, this means quantifying the proportion of molecules that contain six deuterium atoms at the specified positions. High isotopic purity is critical to prevent cross-signal contribution between the analyte and the internal standard. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), is the definitive technique for this determination.[3][4]

Experimental Protocol: Determination of Isotopic Enrichment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic enrichment of Cisapride-d6.

Objective: To accurately quantify the isotopic distribution and confirm the enrichment of Cisapride-d6.

Materials:

-

Cisapride-d6 reference standard

-

Cisapride (unlabeled) reference standard

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Cisapride-d6 at 1 mg/mL in methanol.

-

Prepare a stock solution of unlabeled Cisapride at 1 mg/mL in methanol.

-

Create a working solution of Cisapride-d6 at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a similar working solution for unlabeled Cisapride to determine its natural isotopic distribution.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B, and re-equilibrate for 2 min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 100-1000.

-

Resolution: > 60,000 FWHM.

-

Data Acquisition: Full scan mode.

-

Source Parameters: Optimized for maximum signal intensity of the parent ion.

-

-

Data Analysis:

-

Acquire the mass spectrum for the unlabeled Cisapride to understand the contribution of natural isotopes (e.g., ¹³C) to the M+1, M+2, etc., peaks.

-

Acquire the mass spectrum for Cisapride-d6.

-

Extract the ion chromatograms for the primary isotopologues of interest.

-

Integrate the peak areas for each isotopologue in the Cisapride-d6 spectrum.

-

Calculate the percentage of each isotopologue relative to the sum of all related isotopic peaks.[3]

-

Correct the measured intensities by subtracting the natural isotopic contributions from the unlabeled compound's spectrum to determine the true isotopic enrichment.[4]

-

Data Presentation: Isotopic Enrichment

The following table summarizes representative data for the isotopic enrichment analysis of a hypothetical batch of Cisapride-d6.

| Isotopologue | Description | Theoretical m/z [M+H]⁺ | Measured Relative Intensity (%) |

| d0 | Unlabeled Cisapride | 466.20 | < 0.1% |

| d1 | 1 Deuterium | 467.21 | < 0.1% |

| d2 | 2 Deuterium | 468.21 | < 0.1% |

| d3 | 3 Deuterium | 469.22 | 0.2% |

| d4 | 4 Deuterium | 470.23 | 0.8% |

| d5 | 5 Deuterium | 471.23 | 2.5% |

| d6 | 6 Deuterium (Target) | 472.24 | 96.5% |

| Total | 100.0% | ||

| Isotopic Purity (d6) | 96.5% | ||

| Isotopic Enrichment (d6) | Corrected for d5 | > 99% |

Note: Isotopic Enrichment is often reported as the percentage of the target isotopologue (d6) relative to the sum of the target and one less deuterium (d5 + d6), which is a common convention.

Visualization: Isotopic Enrichment Analysis Workflow

Caption: Workflow for determining the isotopic enrichment of Cisapride-d6.

Stability of Cisapride-d6

Stability testing ensures that a drug substance or standard maintains its quality and purity over time under the influence of various environmental factors such as temperature, humidity, and light. For Cisapride-d6, this involves both long-term stability studies under recommended storage conditions and forced degradation (stress testing) to identify potential degradation pathways and products.[5][6]

Forced degradation studies are essential for developing stability-indicating analytical methods—methods that can separate, detect, and quantify the active ingredient in the presence of its degradants.[6]

Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study for Cisapride-d6.

Objective: To investigate the degradation of Cisapride-d6 under various stress conditions and identify potential degradants.

Methodology:

-

Prepare a stock solution of Cisapride-d6 (1 mg/mL) in methanol. For each condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

-

Acid Hydrolysis:

-

Mix the drug solution with 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the drug solution with 0.1 N NaOH.

-

Incubate at 60°C for 8 hours.

-

Neutralize with 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the drug solution with 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Store the solid Cisapride-d6 powder in an oven at 105°C for 48 hours.

-

Dissolve the stressed powder for analysis.

-

-

Photolytic Degradation:

-

Expose the drug solution (in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber.

-

The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

For all conditions, a control sample (drug solution in diluent, stored at 4°C) is analyzed concurrently. Analysis is performed using a validated stability-indicating HPLC-UV or LC-MS method. The goal is to achieve 5-20% degradation.[5]

Data Presentation: Stability Under Stress Conditions

The table below shows representative results from a forced degradation study of Cisapride-d6.

| Stress Condition | Duration | Assay of Cisapride-d6 (%) | Degradation (%) | Major Degradants Observed (RT, min) |

| Control | 48 hrs | 99.8% | 0.2% | None |

| 0.1 N HCl | 24 hrs @ 60°C | 88.5% | 11.5% | 2.1, 3.5 |

| 0.1 N NaOH | 8 hrs @ 60°C | 85.2% | 14.8% | 1.8 |

| 3% H₂O₂ | 24 hrs @ RT | 91.3% | 8.7% | 4.2 (N-oxide) |

| Thermal (Solid) | 48 hrs @ 105°C | 98.9% | 1.1% | Minor peak at 2.8 |

| Photolytic | ICH Q1B | 96.5% | 3.5% | Minor peak at 3.9 |

RT = Retention Time

Visualization: Forced Degradation Study Workflow

References

Commercial Suppliers and Technical Applications of Cisapride-d6 for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Cisapride-d6, a deuterated analog of Cisapride. This document is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for the quantitative analysis of Cisapride or are investigating its pharmacological properties.

Commercial Availability of Cisapride-d6

Cisapride-d6 is available from several reputable suppliers specializing in research chemicals and analytical standards. While pricing is often available upon request, the following tables summarize the key quantitative data publicly available from various suppliers to facilitate comparison.

Table 1: Commercial Supplier Information for Cisapride-d6

| Supplier | Purity/Isotopic Enrichment | Available Quantities | Intended Use |

| Cayman Chemical | ≥99% deuterated forms (d1-d6)[1] | 1 mg, 5 mg | Internal standard for the quantification of cisapride by GC- or LC-MS.[1] |

| Clinivex | Not specified | 10 mg, 25 mg, 50 mg, 100 mg | Research chemical. |

| Veeprho | Not specified | Available upon request | Internal standard in analytical and pharmacokinetic research. |

| Toronto Research Chemicals (TRC) | Not specified | 100 mg[2] | Research chemical. |

| Santa Cruz Biotechnology | Not specified | Available upon request | Research chemical. |

| MedChemExpress | Not specified | Available upon request | Deuterium labeled Cisapride.[3] |

Physicochemical Properties and Solubility

Table 2: Physicochemical Data for Cisapride-d6

| Property | Value | Source |

| Formal Name | rel-4-amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl-d6]-3-methoxy-4-piperidinyl]-2-methoxy-benzamide | [1] |

| Molecular Formula | C₂₃H₂₃D₆ClFN₃O₄ | [1] |

| Molecular Weight | 472.0 | [1] |

| Solubility | Soluble in DMF, DMSO, and Methanol | [1] |

Experimental Protocols

Cisapride-d6 is primarily utilized as an internal standard in mass spectrometry-based quantitative assays to ensure the accuracy and precision of Cisapride measurement in biological matrices. Below are representative experimental methodologies.

Quantification of Cisapride in Plasma using LC-MS/MS

This protocol is adapted from established methods for the analysis of similar small molecules in plasma.[4][5]

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 300 µL of human plasma in a microcentrifuge tube, add 30 µL of Cisapride-d6 internal standard working solution (concentration to be optimized based on the expected range of Cisapride concentrations).

-

Briefly vortex the sample.

-

Add 1200 µL of a cold extraction solvent mixture (e.g., diethyl ether:ethyl acetate 70:30 v/v).

-

Vortex mix for 1 minute at 2000 rpm.

-

Centrifuge at 17,000 x g for 5 minutes at 4°C.

-

Carefully transfer the organic supernatant to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase.

b. Chromatographic Conditions

-

LC System: An ultra-performance liquid chromatography (UPLC) system.

-

Column: A suitable reversed-phase column, such as a BEH C18 column (2.1 × 50 mm, 1.7-µm particle size).[4]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with formic acid to pH 3) and an organic solvent (e.g., acetonitrile). A typical composition could be 74:26 (v/v) aqueous to organic.[4]

-

Flow Rate: 0.35 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Injection Volume: 5 µL.[4]

c. Mass Spectrometer Settings

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cisapride: m/z 466.23 → 184.09[4]

-

Cisapride-d6: The precursor ion will be m/z 472.23. The product ion will likely be the same as the unlabeled compound (m/z 184.09), as the deuterium atoms are not typically on the fragmented portion. This should be confirmed experimentally.

-

-

Optimization: Other parameters such as capillary voltage, cone voltage, source temperature, desolvation temperature, and collision energy should be optimized for maximum signal intensity.[4]

In Vitro hERG Potassium Channel Blockade Assay

Cisapride is a known blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an important off-target effect to assess in drug development. A detailed protocol for assessing hERG blockade using patch-clamp electrophysiology is recommended by regulatory bodies like the FDA.[6][7]

a. Cell Culture

-

Use a stable cell line expressing the hERG channel, such as HEK293 cells.

b. Electrophysiology

-

Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

-

External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP, pH adjusted to 7.3 with KOH.[7]

-

Voltage Protocol: A specific voltage-clamp protocol is used to elicit hERG currents. A recommended protocol involves a depolarizing step to activate the channels, followed by a repolarizing ramp to measure the tail current, which is characteristic of hERG.[6][7]

-

Data Acquisition: Record the hERG current before and after the application of various concentrations of the test compound (and Cisapride as a positive control).

-

Analysis: Measure the peak tail current amplitude to determine the extent of channel block. Calculate the IC₅₀ value by fitting the concentration-response data to the Hill equation.

Signaling Pathways

Cisapride's pharmacological effects are primarily mediated through two distinct molecular mechanisms: agonism of the 5-HT₄ receptor and blockade of the hERG potassium channel.

Cisapride as a 5-HT₄ Receptor Agonist

Cisapride acts as an agonist at the serotonin 5-HT₄ receptor, a G-protein coupled receptor (GPCR). This interaction is responsible for its prokinetic effects on the gastrointestinal tract.

Cisapride as a hERG Channel Blocker

The binding of Cisapride to the hERG potassium channel can lead to delayed cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram and carries a risk of cardiac arrhythmias.

This guide provides a foundational understanding of the commercial landscape and technical applications of Cisapride-d6 for research purposes. For specific pricing, availability, and detailed certificates of analysis, direct communication with the respective suppliers is recommended. The provided experimental protocols serve as a starting point and should be optimized for specific laboratory conditions and research objectives.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Toronto Research Chemicals 100MG Cisapride, Quantity: 100mg | Fisher Scientific [fishersci.fi]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmometrica.com.mx [pharmometrica.com.mx]

- 5. Development of an UPLC-MS/MS micromethod for quantitation of cinitapride in plasma and its application in a pharmacokinetic interaction trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

A Comprehensive Technical Guide to the Safety Data Sheet for Cisapride-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and experimental applications of Cisapride-d6. Cisapride-d6 is the deuterium-labeled analog of Cisapride, primarily utilized as an internal standard for the precise quantification of Cisapride in biological samples using mass spectrometry techniques.[1][2] Understanding its safety profile is critical for ensuring safe laboratory practices and responding effectively to potential exposures.

Product Identification and Properties

Cisapride-d6 is a stable, isotopically labeled compound intended for research use.[2][3] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of Cisapride-d6

| Property | Value | Source |

|---|---|---|

| Formal Name | rel-4-amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl-d6]-3-methoxy-4-piperidinyl]-2-methoxy-benzamide | [1] |

| Molecular Formula | C₂₃H₂₃D₆ClFN₃O₄ | [1] |

| Formula Weight | 472.0 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |

| Formulation | A solid | [1] |

| Solubility | Soluble in DMF, DMSO, and Methanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years |[1] |

Hazard Identification and Safety Ratings

According to the Globally Harmonized System (GHS), Cisapride-d6 is classified as a hazardous substance. The primary hazard is its potential to cause serious eye damage.[3]

Table 2: GHS Classification and Hazard Statements

| Classification | Code | Statement |

|---|

| Serious Eye Damage/Eye Irritation | Eye Damage 1 | H318: Causes serious eye damage[3] |

Table 3: NFPA and HMIS Ratings

| Rating System | Health | Flammability | Reactivity/Physical Hazard |

|---|---|---|---|

| NFPA | 3 | 0 | 0 |

| HMIS | 3 | 0 | 0 |

Scale: 0 = Minimal, 1 = Slight, 2 = Moderate, 3 = Serious, 4 = Severe[3]

Safe Handling, Storage, and Emergency Protocols

Proper handling and storage are essential to minimize risk. In the event of an accidental release or exposure, specific first-aid measures should be followed immediately.

-

Personal Contact: Avoid all personal contact, including the inhalation of dust.[4]

-

Ventilation: Use in a well-ventilated area.[4]

-

PPE: Wear protective clothing, gloves, and safety glasses or face protection.[3][4] Specifically, wear tightly fitting safety goggles.[5]

-

Hygiene: Do not eat, drink, or smoke when handling.[4] Wash hands thoroughly with soap and water after handling.[4]

-

Conditions: Store at -20°C in a dry, well-ventilated place.[1][6] Keep containers securely sealed and protected from physical damage.[4]

-

Incompatibilities: Store away from oxidizing agents and incompatible materials.[4]

-

Eye Contact: This is the most critical route of exposure. Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do, and continue rinsing.[3] Seek immediate medical attention from a poison center or doctor.[3]

-

Inhalation: Move the individual to fresh air. If complaints or symptoms develop, consult a doctor.[3][5]

-

Skin Contact: The product is generally not considered a skin irritant.[3] However, it is good practice to wash the affected area with soap and plenty of water.[5]

-

Ingestion: If symptoms persist after swallowing, consult a doctor.[3] Do not induce vomiting.[6]

The logical workflow for responding to an exposure event is detailed in the diagram below.

Caption: Emergency first-aid workflow for Cisapride-d6 exposure.

Experimental Protocols: Use as an Internal Standard

Cisapride-d6 is primarily used as an internal standard (IS) for the quantification of unlabeled Cisapride in biological matrices via Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] An IS is crucial for correcting variations in sample preparation and instrument response, thereby improving analytical accuracy.[2]

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of Cisapride-d6 (the IS) in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a separate primary stock solution of the analyte (unlabeled Cisapride) in the same solvent.

-

From these, create a series of working solutions for calibration standards and a single working solution for the IS.

-

-

Sample Preparation:

-

Collect the biological matrix (e.g., plasma, serum, tissue homogenate).

-

To a fixed volume of the sample, add a precise volume of the Cisapride-d6 IS working solution. The goal is to have a consistent amount of IS in every sample and calibrator.

-

Perform sample clean-up to remove interfering substances. This typically involves protein precipitation (e.g., with acetonitrile) followed by centrifugation, or a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

-

-

Preparation of Calibration Curve:

-

Create a set of calibration standards by spiking a blank biological matrix with known, varying concentrations of the unlabeled Cisapride working solution.

-

Add the same fixed amount of the Cisapride-d6 IS to each calibration standard as was added to the unknown samples.

-

Process these standards using the same extraction procedure as the samples.

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS system.

-

The liquid chromatography step separates Cisapride and Cisapride-d6 from other components.

-

The mass spectrometer detects and quantifies the parent or specific fragment ions for both the analyte and the IS. Due to the deuterium labeling, Cisapride-d6 will have a higher mass-to-charge ratio (m/z) than Cisapride, allowing the instrument to distinguish between them.

-

-

Data Processing:

-

For each injection, calculate the ratio of the analyte's peak area to the IS's peak area.

-

Plot the peak area ratio against the known concentrations of the calibration standards to generate a calibration curve.

-

Use the peak area ratio from the unknown samples to determine the concentration of Cisapride by interpolating from the calibration curve.

-

The workflow for this analytical process is visualized below.

Caption: Workflow for quantifying Cisapride using Cisapride-d6 as an internal standard.

Toxicological and Ecological Information

-

Acute Toxicity: No specific LD50 data is available for Cisapride-d6. However, for the parent compound Cisapride, doses as low as 18 mg/kg in dogs have caused severe clinical signs, while doses of 640 mg/kg were reported to be lethal.[7]

-

Primary Irritant Effect: Not an irritant on the skin.[3] It is a strong irritant to the eye with the danger of severe injury.[3]

-

Sensitization: No sensitizing effects are known.[3]

-

Carcinogenicity: The substance is not listed by the IARC (International Agency for Research on Cancer).[3]

-

Water Hazard: It is classified as Water Hazard Class 1, making it slightly hazardous for water.[3]

-

Environmental Fate: Large quantities should not be allowed to reach ground water, water courses, or sewage systems.[3] No specific data on bioaccumulation or mobility in soil is available.[3]

References

Methodological & Application

Application Notes and Protocols for the Use of Cisapride-d6 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride is a gastroprokinetic agent that has been used to manage symptoms of gastroesophageal reflux disease (GERD) and other motility-related gastrointestinal disorders. Accurate quantification of Cisapride in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of drug concentrations. The use of a stable isotope-labeled internal standard, such as Cisapride-d6, is best practice in quantitative bioanalysis to compensate for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1][2]

This document provides a detailed application note and a representative protocol for the quantification of Cisapride in human plasma using Cisapride-d6 as an internal standard by LC-MS/MS.

Principle of the Method

This method utilizes a simple protein precipitation technique for the extraction of Cisapride and its deuterated internal standard, Cisapride-d6, from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved by multiple reaction monitoring (MRM), comparing the peak area ratio of Cisapride to Cisapride-d6.

Experimental Protocols

Materials and Reagents

-

Cisapride reference standard

-

Cisapride-d6 internal standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.

-

Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cisapride and Cisapride-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Cisapride stock solution in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Cisapride-d6 at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol and water.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations. A typical calibration curve range for similar assays is 1 to 1000 ng/mL.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See table below |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cisapride | 466.23 | 184.09[3] | 100 | 35 |

| Cisapride-d6 | 472.23 (Predicted) | 190.09 (Predicted) | 100 | 35 |

Note: The MRM transition for Cisapride-d6 is predicted based on the structure and fragmentation pattern of Cisapride and common fragmentation of deuterated analogs. The optimal collision energy should be determined experimentally.

Method Validation Summary

A full method validation should be performed according to the US FDA or other relevant regulatory guidelines. The following tables present representative data for a validated LC-MS/MS method for a small molecule in plasma, which can be used as a template for the validation of the Cisapride assay.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Cisapride | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | Consistent across levels | Within ±15% |

| High QC | 800 | Consistent across levels | Within ±15% |

Visualizations

References

Protocol for quantifying Cisapride using Cisapride-d6

An Application Note on the Bioanalytical Quantification of Cisapride using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

Cisapride is a gastroprokinetic agent that has been used to manage symptoms of gastroesophageal reflux disease (GERD). Accurate quantification of Cisapride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cisapride in plasma. The use of a stable isotope-labeled internal standard, Cisapride-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2][3]

Principle of the Method

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and detection of Cisapride and its deuterated internal standard, Cisapride-d6. Samples are first prepared using protein precipitation to remove macromolecules from the plasma matrix. The supernatant is then injected into the LC system, where Cisapride and Cisapride-d6 are chromatographically separated from endogenous interferences on a reversed-phase C18 column. The analytes are subsequently ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard, which is then correlated with a calibration curve.

Experimental Protocols

Materials and Reagents

-

Cisapride reference standard (Purity ≥98%)

-

Cisapride-d6 internal standard (Purity ≥98%, ≥99% deuterated forms)[2]

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Instrumentation

-

Liquid Chromatography: UPLC or HPLC system (e.g., Agilent 1290 Infinity LC, Waters Acquity UPLC)

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Sciex API series, Waters Xevo TQ-S, Thermo Fisher TSQ series) equipped with an Electrospray Ionization (ESI) source.

-

Analytical Column: Reversed-phase C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).[4]

-

Data System: Appropriate software for instrument control, data acquisition, and processing (e.g., MassLynx, Analyst, Xcalibur).

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve an appropriate amount of Cisapride and Cisapride-d6 reference standards in methanol to achieve a final concentration of 1 mg/mL for each.

-

Store stock solutions at -20°C, protected from light.

-

-

Working Solutions:

-

Prepare a series of Cisapride working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Prepare a Cisapride-d6 internal standard (IS) working solution by diluting the IS stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking appropriate amounts of the Cisapride working solutions into drug-free human plasma to achieve final concentrations over the desired range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 8, 80 ng/mL) in the same manner.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Cisapride-d6 IS working solution (100 ng/mL) to each tube (except for blank matrix samples) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Waters BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 2.0 min, hold for 0.5 min, return to 10% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 3.5 minutes |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 1.0 - 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C[5] |

| Desolvation Gas Flow | 1000 L/h[4] |

| Cone Gas Flow | 150 L/h[4] |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cisapride | 466.2 | 184.1 | 30 |

| Cisapride-d6 | 472.2 | 184.1 | 30 |

Note: MS parameters such as voltages and collision energies should be optimized for the specific instrument used.

Data Analysis and Method Validation

The concentration of Cisapride in each sample is determined by calculating the peak area ratio of Cisapride to Cisapride-d6. A calibration curve is generated by performing a weighted (1/x²) linear regression on the peak area ratios versus the nominal concentrations of the calibration standards. The method should be validated according to regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation).[6][7]

Summary of Quantitative Data and Validation Parameters

The following table summarizes the typical performance characteristics of this bioanalytical method.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Calibration Curve Range | - | 0.1 - 100 ng/mL |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |

| Intra-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95.2% - 104.5% |

| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 8% |

| Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | 97.1% - 106.3% |

| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized factor ≤ 15% | Within acceptable limits |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within ±15% of nominal concentration | Stable for 3 freeze-thaw cycles and at least 30 days at -80°C |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Cisapride in human plasma. The use of a stable isotope-labeled internal standard, Cisapride-d6, ensures the accuracy and robustness of the results. The method is suitable for application in high-throughput clinical and preclinical studies requiring the precise measurement of Cisapride concentrations.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cisapride-d6 - Labchem Catalog [labchem.com.my]

- 4. pharmometrica.com.mx [pharmometrica.com.mx]

- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

Application Notes and Protocols for Cisapride Analysis Using a Deuterated Internal Standard

Introduction

Cisapride is a gastrointestinal prokinetic agent that was previously used to treat symptoms of gastroesophageal reflux disease (GERD). Accurate and reliable quantification of Cisapride in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Cisapride (e.g., Cisapride-d4), is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] It effectively compensates for variability during sample preparation and analysis, including extraction efficiency and matrix effects, thereby ensuring the accuracy and precision of the results.[1][3][4]

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Cisapride in biological matrices, primarily plasma and serum, using a deuterated internal standard: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. It aims to remove interfering substances from the biological matrix, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument, typically a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS). The following table summarizes the quantitative data for the different sample preparation techniques described in this document.

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Isopropanol/Chloroform) | Solid-Phase Extraction (C18) |

| Recovery | 90.1% - 103.2%[5] | > 82%[6] | Not explicitly stated, but method is described as simple, rapid, and reproducible[7] |

| Linearity Range | 25 - 100 ng/mL[5] | 5 - 250 ng/mL[6] | 10 - 150 ng/mL[7] |

| Intra-day Precision (CV%) | Not explicitly stated for Cisapride | ≤ 9.5%[6] | 3.3%[7] |

| Inter-day Precision (CV%) | Not explicitly stated for Cisapride | ≤ 9.5%[6] | 9.6%[7] |

| Matrix Effect | Can be significant, requires careful optimization.[8] | Generally cleaner extracts than PPT, leading to reduced matrix effects. | Often provides the cleanest extracts, minimizing matrix effects.[9] |

| Throughput | High, amenable to 96-well plate format.[10] | Moderate, can be automated but generally more time-consuming than PPT. | Moderate to high, can be automated in 96-well plate format. |

| Selectivity | Lower, may result in co-extraction of endogenous components. | Higher than PPT. | Highest, due to specific sorbent-analyte interactions. |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from a biological sample. Acetonitrile is a commonly used precipitating agent.[5][8][11]

Protocol: Acetonitrile Precipitation

-

Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of the deuterated Cisapride internal standard working solution to each sample to achieve the desired final concentration.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to each tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen at 40°C and then reconstituted in the mobile phase for analysis.

-

Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Caption: Protein Precipitation Workflow for Cisapride Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Protocol: Isopropanol/Chloroform Extraction

-

Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean glass tube.[6]

-

Internal Standard Spiking: Add the deuterated Cisapride internal standard.

-

Alkalinization: Add a small volume of an alkaline solution (e.g., 1M NaOH) to adjust the sample pH and ensure Cisapride is in its non-ionized form for efficient extraction into the organic solvent.

-

Extraction Solvent Addition: Add 1.0 mL of 10% (v/v) isopropanol in chloroform.[6]

-

Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Phase Transfer: Carefully transfer the lower organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.[6]

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Caption: Liquid-Liquid Extraction Workflow for Cisapride Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent. C18 is a common reversed-phase sorbent used for the extraction of non-polar to moderately polar compounds like Cisapride.[7]

Protocol: C18 Solid-Phase Extraction

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load 150 µL of the plasma sample, previously spiked with the deuterated internal standard, onto the conditioned cartridge.[7]

-

Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.[7]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.[7]

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Caption: Solid-Phase Extraction Workflow for Cisapride Analysis.

Conclusion

The selection of an appropriate sample preparation technique for Cisapride analysis depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and sensitivity. Protein precipitation offers a rapid and high-throughput solution, while liquid-liquid extraction provides a cleaner sample. Solid-phase extraction typically yields the cleanest extracts, minimizing matrix effects and maximizing sensitivity, and is also amenable to automation. The use of a deuterated internal standard is strongly recommended for all techniques to ensure the highest quality of quantitative data. The protocols and comparative data provided in this document serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for Cisapride.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatographic method with electrochemical detection for determination of cisapride in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of cisapride in neonatal plasma using high-performance liquid chromatography with a base-stable column and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of cisapride and norcisapride in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Cisapride and Cisapride-d6 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cisapride and its deuterated internal standard, Cisapride-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are essential for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate and precise measurement of Cisapride in biological matrices.

Mass Spectrometry Parameters

Optimal mass spectrometry parameters are crucial for achieving high sensitivity and selectivity in the quantification of Cisapride and its internal standard. The following parameters are recommended for use with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Table 1: Mass Spectrometry Parameters for Cisapride and Cisapride-d6

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cisapride | 466.2 | 184.0 | [Collision energy not explicitly stated in the provided search results] |

| Cisapride-d6 | [Precursor ion not explicitly stated in the provided search results] | [Product ion not explicitly stated in the provided search results] | [Collision energy not explicitly stated in the provided search results] |

Note: While a specific collision energy for Cisapride was not found in the provided search results, optimization of this parameter is a standard part of method development. A typical starting point for a molecule of this size would be in the range of 20-40 eV. Similarly, the precursor ion for Cisapride-d6 is expected to be m/z 472.2 (M+H)+, and a common fragmentation pathway should be sought to establish a stable product ion.

Experimental Protocols

This section outlines a typical experimental workflow for the analysis of Cisapride in plasma samples.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the extraction of drugs from plasma and is suitable for Cisapride.

Materials:

-

Human plasma samples

-

Cisapride and Cisapride-d6 stock solutions

-

Methyl tert-butyl ether (MTBE)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 200 µL of plasma sample into a 2 mL microcentrifuge tube.

-

Add an appropriate volume of Cisapride-d6 internal standard solution.

-

Add 1 mL of MTBE to the tube.

-

Vortex the tube for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are a starting point and may require optimization based on the specific LC system and column used.

Table 2: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |